molecular formula C22H22FN3O B12198294 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Cat. No.: B12198294
M. Wt: 363.4 g/mol
InChI Key: CTDFCOGXOZSYEX-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoroindole and 3-indolebutyric acid.

    Coupling Reaction: The 5-fluoroindole is reacted with an appropriate alkylating agent to introduce the ethyl group at the 2-position.

    Amidation: The resulting intermediate is then coupled with 3-indolebutyric acid under amidation conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The indole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced indole derivatives.

Scientific Research Applications

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide
  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide
  • N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide

Uniqueness

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide is unique due to the presence of the fluorine atom at the 5-position of the indole ring. This fluorine substitution can significantly influence the compound’s biological activity and chemical reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C22H22FN3O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(1H-indol-3-yl)butanamide

InChI

InChI=1S/C22H22FN3O/c23-17-8-9-21-19(12-17)16(14-26-21)10-11-24-22(27)7-3-4-15-13-25-20-6-2-1-5-18(15)20/h1-2,5-6,8-9,12-14,25-26H,3-4,7,10-11H2,(H,24,27)

InChI Key

CTDFCOGXOZSYEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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